2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide
CAS No.:
Cat. No.: VC15743902
Molecular Formula: C12H19N3O
Molecular Weight: 221.30 g/mol
* For research use only. Not for human or veterinary use.
![2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide -](/images/structure/VC15743902.png)
Specification
Molecular Formula | C12H19N3O |
---|---|
Molecular Weight | 221.30 g/mol |
IUPAC Name | N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide |
Standard InChI | InChI=1S/C12H19N3O/c1-8-9(2)14-11(10(3)13-8)7-15(16)12(4,5)6/h7H,1-6H3 |
Standard InChI Key | BESRYENXPUCIID-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=C(C(=N1)C)C=[N+](C(C)(C)C)[O-])C |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Molecular Composition
The systematic IUPAC name 2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide delineates its structure unambiguously. The molecule comprises:
-
A 2-pyrazinyl ring substituted with methyl groups at positions 3, 5, and 6.
-
A methyleneimine group () linked to the pyrazine’s 2-position.
-
An N-oxide functional group on the tertiary amine of the 2-methylpropanamine moiety .
The CAS registry number 1083171-75-8 uniquely identifies this compound, while its SMILES notation provides a machine-readable representation of its connectivity .
Structural Features and Stereoelectronic Properties
The pyrazine ring’s electron-deficient aromatic system interacts with the electron-rich N-oxide group, creating a push-pull electronic configuration. This polarization may enhance reactivity in nucleophilic or electrophilic substitutions. The methyl substituents on the pyrazine ring contribute steric bulk, potentially influencing regioselectivity in subsequent reactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 221.3 g/mol | |
CAS Number | 1083171-75-8 | |
Purity | ≥97% | |
Storage Conditions | Room temperature, inert atmosphere |
Synthetic Methodologies
Challenges in Synthesis
-
Regioselectivity: Ensuring selective oxidation of the amine without over-oxidizing the pyrazine ring.
-
Steric Hindrance: The 3,5,6-trimethyl groups on the pyrazine may impede reagent access to the reaction site, necessitating optimized conditions (e.g., elevated temperatures or polar solvents) .
Physicochemical and Spectroscopic Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but may degrade upon prolonged exposure to light or moisture. Solubility profiles suggest preferential dissolution in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) over hydrocarbons .
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Mass Spectrometry:
Applications in Chemical Research
Role as a Heterocyclic Building Block
This compound’s rigid pyrazine core and reactive N-oxide group make it valuable for constructing:
-
Pharmaceutical Agents: Analogous pyrazine derivatives exhibit antibacterial activity, as seen in crossiellidines .
-
Coordination Complexes: The N-oxide can act as a ligand for transition metals, enabling catalysis or materials science applications .
Future Directions and Research Opportunities
-
Synthetic Optimization: Developing catalytic, asymmetric routes to enantiomerically pure N-oxide derivatives.
-
Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
-
Materials Science: Exploring applications in organic electronics or metal-organic frameworks (MOFs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume